molecular formula C8H10ClFN2 B8386069 4-Fluoroisoindolin-2-amine hydrochloride

4-Fluoroisoindolin-2-amine hydrochloride

Cat. No. B8386069
M. Wt: 188.63 g/mol
InChI Key: SRRRVZWNDKMWBB-UHFFFAOYSA-N
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Patent
US04777181

Procedure details

6.0 g (0.03 mol) of 2-amino-4-fluoro-isoindoline hydrochloride and 4.5 g (0.035 mol) of 1-acetyl-imidazolin-2-one are heated at 100° C. in 70 ml of phosphorus oxytrichloride for 4 hours. After removal of the POCl3 in vacuo, the residue is dissolved in 100 ml of ethanol and the solution is heated at the boiling point for 3 hours. The solvent is distilled off, 5N NaOH is added to the residue and the crude base is extracted with methylene chloride. Recrystallization from toluene gives 5.9 g of 4-fluoro-2-(2-imidazolin-2-ylamino)-isoindoline.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][N:3]1[CH2:11][C:10]2[C:5](=[CH:6][CH:7]=[CH:8][C:9]=2[F:12])[CH2:4]1.C([N:16]1[CH2:20][CH2:19][NH:18][C:17]1=O)(=O)C>O=P(Cl)(Cl)Cl>[F:12][C:9]1[CH:8]=[CH:7][CH:6]=[C:5]2[C:10]=1[CH2:11][N:3]([NH:2][C:17]1[NH:18][CH2:19][CH2:20][N:16]=1)[CH2:4]2 |f:0.1|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
Cl.NN1CC2=CC=CC(=C2C1)F
Name
Quantity
4.5 g
Type
reactant
Smiles
C(C)(=O)N1C(NCC1)=O
Name
Quantity
70 mL
Type
solvent
Smiles
O=P(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removal of the POCl3 in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in 100 ml of ethanol
TEMPERATURE
Type
TEMPERATURE
Details
the solution is heated at the boiling point for 3 hours
Duration
3 h
DISTILLATION
Type
DISTILLATION
Details
The solvent is distilled off
ADDITION
Type
ADDITION
Details
5N NaOH is added to the residue
EXTRACTION
Type
EXTRACTION
Details
the crude base is extracted with methylene chloride
CUSTOM
Type
CUSTOM
Details
Recrystallization from toluene

Outcomes

Product
Name
Type
product
Smiles
FC1=C2CN(CC2=CC=C1)NC=1NCCN1
Measurements
Type Value Analysis
AMOUNT: MASS 5.9 g
YIELD: CALCULATEDPERCENTYIELD 89.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.